molecular formula C22H24N2O2S B11339438 (4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone

(4-(Benzo[d]thiazol-2-yl)piperidin-1-yl)(4-isopropoxyphenyl)methanone

Cat. No.: B11339438
M. Wt: 380.5 g/mol
InChI Key: RILZUQIXVWEFAB-UHFFFAOYSA-N
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Description

2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE is a complex organic compound that belongs to the class of benzothiazoles Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE typically involves multiple steps, including the formation of the benzothiazole core, the introduction of the piperidine ring, and the attachment of the propan-2-yloxybenzoyl group. One common synthetic route is as follows:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Introduction of Piperidine Ring: The piperidine ring can be introduced by reacting the benzothiazole core with a piperidine derivative, such as 4-piperidone, under basic conditions.

    Attachment of Propan-2-yloxybenzoyl Group: The final step involves the acylation of the piperidine-substituted benzothiazole with 4-(propan-2-yloxy)benzoyl chloride in the presence of a base, such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Reduced derivatives with altered functional groups.

    Substitution: Substituted benzothiazole derivatives.

Scientific Research Applications

2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure and biological activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of functionalized polymers.

Mechanism of Action

The mechanism of action of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved can vary depending on the specific biological context.

Comparison with Similar Compounds

Similar Compounds

    2-{1-[4-(METHOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Similar structure but with a methoxy group instead of a propan-2-yloxy group.

    2-{1-[4-(ETHOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE: Similar structure but with an ethoxy group instead of a propan-2-yloxy group.

Uniqueness

The uniqueness of 2-{1-[4-(PROPAN-2-YLOXY)BENZOYL]PIPERIDIN-4-YL}-1,3-BENZOTHIAZOLE lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the propan-2-yloxy group may enhance its lipophilicity and influence its interaction with biological targets, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H24N2O2S

Molecular Weight

380.5 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone

InChI

InChI=1S/C22H24N2O2S/c1-15(2)26-18-9-7-17(8-10-18)22(25)24-13-11-16(12-14-24)21-23-19-5-3-4-6-20(19)27-21/h3-10,15-16H,11-14H2,1-2H3

InChI Key

RILZUQIXVWEFAB-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC1=CC=C(C=C1)C(=O)N2CCC(CC2)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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